molecular formula C23H21N3O3 B11553762 N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine

Cat. No.: B11553762
M. Wt: 387.4 g/mol
InChI Key: ITRUQIZYFTVJTD-UHFFFAOYSA-N
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Description

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine: is an organic compound that belongs to the class of dibenzofuran derivatives This compound is characterized by the presence of a dibenzofuran core, which is a fused ring system consisting of two benzene rings and one furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dibenzofuran core, which can be obtained from commercially available starting materials such as phenol and o-xylene.

    Formation of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the dibenzofuran core is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through an amination reaction, where the nitrophenyl-dibenzofuran intermediate is treated with diethylamine under basic conditions.

    Formation of the Final Compound: The final step involves the condensation of the nitrophenyl-dibenzofuran intermediate with a suitable aldehyde or ketone to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors, automated synthesis, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The compound can undergo substitution reactions, where the diethylamino group is replaced by other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (chlorine, bromine), alkyl halides, and aryl halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in medical diagnostics and imaging. It is also used in the development of new pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The nitrophenyl and diethylamino groups play a crucial role in the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine can be compared with other similar compounds, such as:

    N-[(E)-(4-Methoxyphenyl)methylidene]dibenzo[b,d]furan-3-amine: This compound has a methoxy group instead of a nitrophenyl group, resulting in different chemical properties and applications.

    3-Aminodibenzofuran: This compound lacks the nitrophenyl and diethylamino groups, making it less versatile in terms of chemical reactivity and biological activity.

    Dibenzofuran-3-amine: This compound has a simpler structure and is used as a precursor in the synthesis of more complex dibenzofuran derivatives.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)-N,N-diethyl-4-nitroaniline

InChI

InChI=1S/C23H21N3O3/c1-3-25(4-2)21-12-10-18(26(27)28)13-16(21)15-24-17-9-11-20-19-7-5-6-8-22(19)29-23(20)14-17/h5-15H,3-4H2,1-2H3

InChI Key

ITRUQIZYFTVJTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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